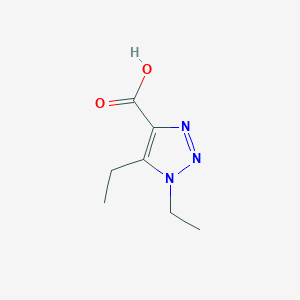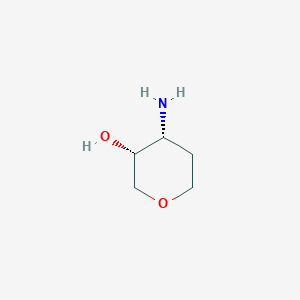
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
Übersicht
Beschreibung
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, also known as DMPA-HCl, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. DMPA-HCl is a versatile compound that can be used as a reagent, catalyst, or intermediate in various chemical reactions. It is a colorless, crystalline solid that is highly soluble in water and ethanol. DMPA-HCl is a common starting material for the synthesis of other organic compounds and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Agent Evaluation : Higgins et al. (1968) evaluated 3,2′-dimethyl-4-aminobiphenyl hydrochloride, a compound structurally related to 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, for its suitability as a carcinogenic agent in rats. However, they found it unsuitable and suggested future experiments with the free amine form, possibly using radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).
Peptidomimetics Synthesis : Hayashi et al. (2001) discussed the synthesis of peptidomimetics containing α-hydroxy-β-amino acid. They used a β-amino acid derivative, Boc-Apns-OH, which is intensively employed in the development of HIV-1 protease inhibitors. This study emphasizes the importance of amide bond formation in the synthesis of complex pharmaceutical compounds (Hayashi et al., 2001).
Chiral Arene Ruthenium Complexes : Pinto et al. (2004) researched the formation of chiral-at-metal P-tethered arene ruthenium(II) complexes using (R)-3-phenylbutanol, which has similarities to the compound . Their study provides insights into the synthesis and characterization of organometallic compounds with potential applications in catalysis and material science (Pinto, Marconi, Heinemann, & Zenneck, 2004).
Analgesic Synthesis : Wissler et al. (2007) described the synthesis of a new potential analgesic using a palladium/amberlyst catalyst. The compound synthesized, (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride, shows the application of the compound in medicinal chemistry (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).
Tetrazole-Containing Derivatives : Putis et al. (2008) worked on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Their study explores the reactivity of terminal groups in the molecule, which is relevant to the compound of interest, demonstrating its utility in synthesizing complex molecular structures (Putis, Shuvalova, & Ostrovskii, 2008).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWZDYJOMTUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride | |
CAS RN |
160204-35-3 | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)



![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
